

Spectroscopic Characterization of 2-Methoxy-4-(trifluoromethyl)benzyl bromide: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxy-4-(trifluoromethyl)benzyl bromide

Cat. No.: B1587455

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This technical guide provides a detailed analysis of the spectroscopic properties of **2-Methoxy-4-(trifluoromethyl)benzyl bromide**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The unique substitution pattern on the aromatic ring, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, alongside a reactive benzyl bromide moiety, makes a thorough spectroscopic characterization essential for quality control and reaction monitoring. This document will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

While exhaustive searches of publicly available databases and scientific literature did not yield experimentally obtained spectra for this specific compound, this guide will utilize predictive models and expert analysis based on established principles of spectroscopy to provide a comprehensive theoretical characterization. The methodologies described represent standard protocols for the acquisition of such data.

Molecular Structure and Key Features

The structural formula of **2-Methoxy-4-(trifluoromethyl)benzyl bromide** (CAS No. 886500-59-0, Molecular Formula: $C_9H_8BrF_3O$) is presented below.^{[1][2]} Understanding this structure is fundamental to interpreting its spectroscopic data. The key features include a trisubstituted

benzene ring, a methoxy group (-OCH₃), a trifluoromethyl group (-CF₃), and a bromomethyl group (-CH₂Br).

Figure 1: Chemical structure of **2-Methoxy-4-(trifluoromethyl)benzyl bromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra, along with the rationale for the expected chemical shifts and coupling patterns.

Experimental Protocol (Hypothetical)

A sample of **2-Methoxy-4-(trifluoromethyl)benzyl bromide** would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.5-7.7	d	1H	Ar-H (H-6)
~7.3-7.4	s	1H	Ar-H (H-3)
~7.2-7.3	d	1H	Ar-H (H-5)
~4.6	s	2H	-CH ₂ Br
~3.9	s	3H	-OCH ₃

Interpretation:

- The three aromatic protons are expected to appear in the range of 7.2-7.7 ppm. The proton at the 6-position, being ortho to the electron-donating methoxy group and meta to the electron-withdrawing trifluoromethyl group, is predicted to be the most downfield of the aromatic signals. The protons at the 3 and 5-positions will have their chemical shifts influenced by the neighboring substituents.

- The benzylic protons of the $-\text{CH}_2\text{Br}$ group are expected to resonate as a singlet at approximately 4.6 ppm. The electronegative bromine atom deshields these protons, shifting them downfield.
- The methoxy protons ($-\text{OCH}_3$) should appear as a sharp singlet at around 3.9 ppm.

Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~158	C-OCH ₃
~135	C-CH ₂ Br
~130 (q)	C-CF ₃
~128	Ar-CH (C-6)
~124 (q)	-CF ₃
~118	Ar-CH (C-5)
~112	Ar-CH (C-3)
~56	-OCH ₃
~32	-CH ₂ Br

Interpretation:

- The carbon attached to the methoxy group (C-2) is expected to be the most downfield of the aromatic carbons due to the deshielding effect of the oxygen atom.
- The carbon bearing the trifluoromethyl group (C-4) will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet with a large coupling constant.
- The remaining aromatic carbons will have chemical shifts determined by the electronic effects of the substituents.
- The benzylic carbon ($-\text{CH}_2\text{Br}$) is expected around 32 ppm, and the methoxy carbon ($-\text{OCH}_3$) around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol (Hypothetical)

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H stretch	Aromatic
2950-2850	C-H stretch	Aliphatic (-CH ₃ , -CH ₂)
1600-1450	C=C stretch	Aromatic ring
1350-1150	C-F stretch	Trifluoromethyl
1250-1000	C-O stretch	Aryl ether
700-600	C-Br stretch	Alkyl bromide

Interpretation:

- The spectrum will be dominated by strong C-F stretching bands in the 1350-1150 cm⁻¹ region, characteristic of the trifluoromethyl group.
- Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range.
- The C-O stretching of the aryl ether will be visible between 1250 and 1000 cm⁻¹.
- The C-Br stretch is expected at lower wavenumbers, typically in the 700-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Experimental Protocol (Hypothetical)

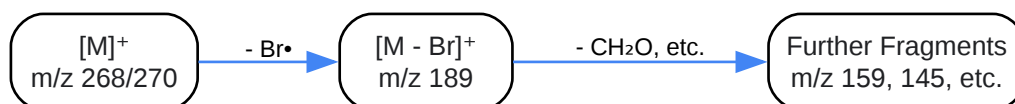
A mass spectrum would be acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced directly or via a gas chromatograph (GC).

Predicted Mass Spectrometry Data

m/z	Interpretation
268/270	Molecular ion $[M]^+$ and $[M+2]^+$ peaks (due to ^{79}Br and ^{81}Br isotopes)
189	$[M - \text{Br}]^+$
159	$[M - \text{Br} - \text{OCH}_2]^+$ or $[M - \text{CH}_2\text{Br} - \text{O}]^+$
145	$[\text{C}_7\text{H}_4\text{F}_3]^+$

Interpretation:

- The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio). The molecular ion peaks are expected at m/z 268 and 270.
- A major fragmentation pathway would be the loss of the bromine atom to give a stable benzylic carbocation at m/z 189.
- Further fragmentation of the $[M - \text{Br}]^+$ ion could involve the loss of formaldehyde (CH_2O) from the methoxy group or other rearrangements.



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Figure 2: Predicted key fragmentation pathway for **2-Methoxy-4-(trifluoromethyl)benzyl bromide**.

Conclusion

This technical guide has provided a detailed, albeit theoretical, spectroscopic characterization of **2-Methoxy-4-(trifluoromethyl)benzyl bromide**. The predicted NMR, IR, and MS data are based on the known effects of the functional groups present in the molecule. This information serves as a valuable reference for researchers and scientists working with this compound, aiding in its identification, purity assessment, and the monitoring of chemical transformations. The provided hypothetical experimental protocols represent standard practices in analytical chemistry for obtaining such crucial data.

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References

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